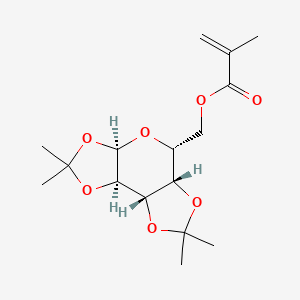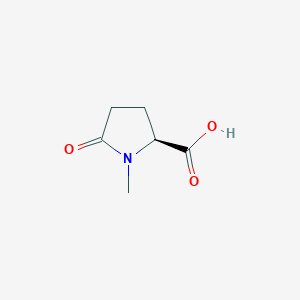
4-(Pyridin-3-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyridin-3-yl)thiophene-2-carboxylic acid” is a thiophenecarboxylic acid . It has been identified as an anticoronaviral agent .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is C10H7NO2S . The molecular weight is 205.23 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.23 g/mol . The compound is a solid . The InChI string isInChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-(Pyridin-3-yl)thiophene-2-carboxylic acid and its derivatives have shown promising antimicrobial activities. For instance, novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones, related to the core structure , demonstrated significant antimicrobial activity against various bacterial and fungal strains (Haswani & Bari, 2011). Similarly, chitosan Schiff bases based on heterocyclic moieties, including pyridin-3-yl derivatives, were synthesized and showed notable antimicrobial activity (Hamed et al., 2020).
Material Science and Photovoltaics
This compound also finds applications in material science, particularly in the enhancement of solar cell performance. Research indicates that pyridine-based surface ligands, including derivatives of this compound, can significantly improve the power conversion efficiency of P3HT:TiO₂ hybrid solar cells (Lin et al., 2013). Furthermore, graphene nanoparticles modified with organic molecules like thiophene-2-carboxylic acid have been utilized in fabricating infrared detectors, showcasing enhanced electrical stability and sensitivity (Jabbarzadeh et al., 2014).
Corrosion Inhibition
In the field of corrosion science, pyridine derivatives including this compound have been studied for their potential as corrosion inhibitors. Research on new thiazole-based pyridine derivatives demonstrated their efficacy in inhibiting corrosion on mild steel in acidic environments (Chaitra et al., 2016).
Mecanismo De Acción
Target of Action
Related compounds have shown potent anti-inflammatory activities . These compounds may target enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Mode of Action
It’s synthesized from a compound that interacts with thiourea to form a pyrimidinthiol derivative . This derivative may interact with its targets, leading to changes in their activity.
Biochemical Pathways
Related compounds have shown antioxidant activities, suggesting they may affect pathways related to oxidative stress .
Result of Action
Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Propiedades
IUPAC Name |
4-pyridin-3-ylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIRHVCQHQBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265094 |
Source


|
| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278803-22-8 |
Source


|
| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)







![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)